N-(p-tolyl)glutarimide CAS registry number and material safety data sheet
N-(p-tolyl)glutarimide CAS registry number and material safety data sheet
An In-Depth Technical Guide to N-(p-tolyl)glutarimide: A Key Scaffold for Cereblon-Mediated Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of N-(p-tolyl)glutarimide, a pivotal chemical entity in the field of targeted protein degradation (TPD). We delve into its fundamental chemical identity, including its CAS Registry Number 81305-69-3 , and explore its physicochemical properties.[1] The primary focus of this document is to elucidate the role of N-(p-tolyl)glutarimide as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the design of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will examine advanced synthesis strategies, present a detailed material safety and handling protocol, and discuss its applications and significance for researchers, scientists, and professionals in drug development. This guide synthesizes technical data with field-proven insights to serve as an authoritative resource.
Chapter 1: Chemical Identity and Physicochemical Properties
N-(p-tolyl)glutarimide, also known as 1-(4-methylphenyl)piperidine-2,6-dione, is an N-aryl derivative of the glutarimide scaffold.[2] This structural feature is central to its function in modern pharmacology, particularly in the development of novel therapeutics that hijack the body's own protein disposal machinery.
Chemical Identifiers
A precise understanding of a compound's identity is fundamental for regulatory compliance, research reproducibility, and safety.
| Identifier | Value | Source |
| CAS Registry Number | 81305-69-3 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [2] |
| IUPAC Name | 1-(4-methylphenyl)piperidine-2,6-dione | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)CCCC2=O | [2] |
| InChI Key | BLZQHEZIKMURQC-UHFFFAOYSA-N | [2] |
Physicochemical Data
The drug-like properties of a molecule are dictated by its physicochemical characteristics. Phenyl-glutarimides are noted for their favorable properties, including improved chemical stability and lower molecular weight compared to other E3 ligase ligands, which enhances their utility in drug design.[3]
| Property | Value | Source |
| Molecular Weight | 203.24 g/mol | [2] |
| Predicted XlogP | 0.9 | [2] |
| Monoisotopic Mass | 203.09464 Da | [2] |
| Appearance | Solid (predicted) | - |
Chapter 2: The Role of N-Aryl Glutarimides in Targeted Protein Degradation
The emergence of targeted protein degradation (TPD) has revolutionized drug discovery, enabling the pursuit of targets previously considered "undruggable".[4] Glutarimide-based compounds are at the forefront of this revolution, acting as crucial recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for degrading proteins. E3 ubiquitin ligases, such as CRBN, are responsible for recognizing specific substrate proteins and marking them for destruction by the proteasome.[4]
N-(p-tolyl)glutarimide functions as a "molecular glue" or as the CRBN-binding moiety in a PROTAC. The glutarimide core is essential for this activity, forming critical hydrogen bonds within the tri-tryptophan binding pocket of the CRBN protein.[5][6] Once bound, the N-(p-tolyl) group is solvent-exposed, allowing it to either be linked to a ligand for a target protein (in a PROTAC) or to modulate the surface of CRBN to induce the degradation of new "neosubstrates" like Aiolos and GSPT1.[6][7]
Phenyl-glutarimides have emerged as an important class of CRBN binders, offering potential advantages over traditional immunomodulatory imide drugs (IMiDs) by possibly minimizing off-target neosubstrate degradation and improving chemical stability.[4][7]
Caption: Mechanism of CRBN-mediated targeted protein degradation.
Chapter 3: Synthesis Strategies
The efficient synthesis of N-(hetero)aryl glutarimides is critical for their widespread use in drug discovery. Methodologies have evolved from multi-step, low-yield processes to more streamlined and robust approaches.[8]
Causality in Method Evolution
Traditional synthetic routes often involved harsh conditions or multi-step processes that resulted in low overall yields and limited substrate scope.[4] The need for a more efficient, scalable, and versatile method drove the development of modern catalytic approaches. Palladium-catalyzed Buchwald-Hartwig amination, for example, offers a one-step solution that tolerates a wide range of functional groups, enabling the rapid assembly of diverse compound libraries directly from the glutarimide core.[4]
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is based on modern methodologies for the efficient one-step synthesis of N-aryl glutarimides.[4]
Objective: To synthesize N-(p-tolyl)glutarimide from glutarimide and 4-iodotoluene.
Materials:
-
Glutarimide
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dioxane (or other suitable polar aprotic solvent)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add glutarimide (1.0 eq), 4-iodotoluene (1.1 eq), potassium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield N-(p-tolyl)glutarimide.
Caption: Workflow for modern synthesis of N-(p-tolyl)glutarimide.
Chapter 4: Material Safety and Handling
Proper handling of N-(p-tolyl)glutarimide is essential due to its potential toxicity. The following information is based on GHS classifications and general safety practices for related compounds.
Hazard Identification
N-(p-tolyl)glutarimide is classified as acutely toxic.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled |
Safe Handling Protocol
Engineering Controls:
-
All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[9]
-
An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use.[10]
-
Eye Protection: Use chemical safety goggles or a face shield.[11]
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.
Handling Procedures:
-
Before use, ensure all safety precautions have been read and understood.[9]
-
Avoid generating dust when handling the solid.[11]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
First Aid and Exposure Measures
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
Chapter 5: Applications in Drug Discovery and Development
N-(p-tolyl)glutarimide is not just a chemical compound; it is a key building block for creating a new generation of medicines. Its utility stems from its reliable binding to CRBN and the synthetic tractability of the N-aryl scaffold.
The development of PROTACs often involves linking a CRBN ligand, like N-(p-tolyl)glutarimide, to a ligand for a protein of interest via a chemical linker. The properties of each component—the CRBN ligand, the linker, and the target ligand—must be carefully optimized to create a successful degrader. The phenyl-glutarimide scaffold provides a stable, efficient starting point for this complex optimization process.[3]
Furthermore, the stereochemistry of traditional glutarimide-based drugs like thalidomide is a known complication, as the (S)-enantiomer is significantly more active in binding CRBN, and the molecule can racemize in vivo.[5] The use of achiral N-aryl glutarimides can potentially circumvent this issue, simplifying drug development and creating a more predictable pharmacological profile.
Caption: Logical flow from scaffold to therapeutic effect in PROTAC design.
Conclusion
N-(p-tolyl)glutarimide represents a significant advancement in the toolkit for targeted protein degradation. Its well-defined chemical identity (CAS 81305-69-3), favorable physicochemical properties, and role as a potent and stable CRBN E3 ligase ligand make it an invaluable scaffold for researchers in drug development.[1] The evolution of efficient, single-step synthetic methods has further enhanced its accessibility and utility. By understanding its mechanism of action, synthesis, and safety requirements, scientists can effectively leverage N-(p-tolyl)glutarimide to design and build the next generation of PROTACs and molecular glues, ultimately paving the way for novel treatments for a host of diseases.
References
-
N-(P-TOLYL)GLUTARIMIDE — Chemical Substance Information. NextSDS. [Link]
-
Glutarimide - SAFETY DATA SHEET. Alfa Aesar. [Link]
-
Glutarimide. CAS Common Chemistry. [Link]
-
Glutarimide. NIST WebBook. [Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Center for Biotechnology Information (PMC). [Link]
-
Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. National Center for Biotechnology Information (PMC). [Link]
-
Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. National Center for Biotechnology Information (PMC). [Link]
-
Protein Degradation via CRL4CRBN Ubiquitin Ligase: Discovery and Structure–Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. ACS Publications. [Link]
-
N-(p-tolyl)glutarimide (C12H13NO2). PubChemLite. [Link]
-
MATERIAL SAFETY DATA SHEETS GLUTARIMIDE. Cleanchem Laboratories. [Link]
-
Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ResearchGate. [Link]
-
SAFETY DATA SHEET. Agilent. [Link]
-
Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. [Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. [Link]
-
Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. MDPI. [Link]
-
Crystal structure of N-m-tolyl phthalimide. Indian Academy of Sciences. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - N-(p-tolyl)glutarimide (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Phenyl Glutarimide (PG) Library - Enamine [enamine.net]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
